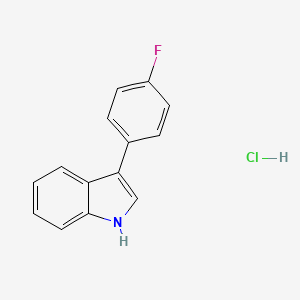

3-(4-Fluorophenyl)-1H-indole hydrochloride

Description

Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole nucleus is a cornerstone in the field of medicinal chemistry, recognized as a versatile heterocyclic building block for drug discovery. nih.govijpsr.com This bicyclic aromatic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component in numerous natural products, alkaloids, and synthetic pharmaceuticals, making it a privileged scaffold in the drug development process. nih.govmdpi.com

The significance of indole derivatives stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Researchers have extensively documented the therapeutic potential of indole-based compounds across various disease areas. These activities include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects, among others. nih.govmdpi.comnih.gov The structural versatility of the indole ring allows for modification at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological outcomes. This adaptability has made indole derivatives instrumental in targeting diverse biological pathways and designing novel drugs to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.gov

| Therapeutic Area | Biological Activity/Target | Reference |

|---|---|---|

| Oncology | Anticancer, Tubulin Polymerization Inhibition | mdpi.com |

| Infectious Diseases | Antimicrobial, Antiviral, Antitubercular, Antimalarial | nih.govmdpi.com |

| Inflammation | Anti-inflammatory | mdpi.comnih.gov |

| Metabolic Disorders | Antidiabetic, Antihyperlipidemic | nih.govnih.gov |

| Neurology | Neuroprotective, Anti-Alzheimer's, CNS Stimulant | nih.govnih.gov |

| Cardiovascular | Antihypertensive, Antiarrhythmic | nih.gov |

Historical Development and Evolution of Fluorinated Indole Derivatives in Pharmaceutical Research

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in pharmaceutical research. The history of organofluorine compounds in medicine dates back to the mid-20th century, with the introduction of the synthetic corticosteroid fludrocortisone (B194907) in 1954 marking the first approved fluoro-pharmaceutical. nih.govacs.org This was followed by the successful development of fluoroquinolone antibiotics in the 1980s, which demonstrated potent antibacterial activity. acs.org

These early successes spurred a growing interest in fluorinated molecules, and today, an estimated 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, binding affinity, and bioavailability. researchgate.netontosight.ai In the context of indole derivatives, fluorination has led to the development of highly effective therapeutic agents. A notable example is Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor containing a fluorinated indole moiety, which received FDA approval in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. researchgate.net The proven success of such compounds underscores the value of combining the privileged indole scaffold with the unique properties of fluorine in the pursuit of novel drugs. researchgate.netresearchgate.net

Overview of Current Research Trajectories for Novel Chemical Entities Targeting Specific Biological Pathways

Modern drug discovery is increasingly moving beyond a single-target approach towards a more holistic, pathway-based strategy. nih.gov The goal is to identify and modulate the complex biological pathways that underlie diseases, which can lead to more effective and precise therapies. biotech-spain.com This approach often begins with cell-based assays to discover small molecules that elicit a desired physiological response, followed by intricate studies to identify the specific protein targets and mechanisms of action. nih.gov

A significant driver of this shift is the advent of advanced technologies, including high-throughput screening, genomics, proteomics, and computational biology. nih.govresearchgate.net Artificial intelligence and machine learning, in particular, are transforming the field by enabling researchers to analyze vast datasets, predict drug-target interactions, and even design novel chemical entities de novo. themedicinemaker.com These computational tools allow for the efficient exploration of immense chemical spaces to identify promising molecules tailored to interact with specific disease-related pathways. themedicinemaker.com This data-driven methodology accelerates the development of new chemical entities and helps in creating more selective medications with potentially fewer side effects. biotech-spain.com

Rationale for Investigating 3-(4-Fluorophenyl)-1H-indole Hydrochloride as a Research Lead

The investigation of this compound is predicated on a strong medicinal chemistry rationale that combines the established benefits of its core components. The compound integrates the versatile indole scaffold, a proven pharmacophore with a wide range of biological activities, with a strategically placed fluorophenyl group. nih.govmdpi.com

The fluorine atom at the 4-position of the phenyl ring is a common and effective modification in drug design, known to enhance crucial properties like metabolic stability and target binding affinity. ontosight.ai The hydrochloride salt form is typically used to improve solubility and stability for research and development purposes.

This specific compound serves as a valuable chemical intermediate and a subject of direct biological investigation. It is used as a reagent in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to lower cholesterol. chemicalbook.com It is also a precursor for creating indole-based sigma receptor ligands, which are of interest for neurological and psychiatric disorders. chemicalbook.com Furthermore, research into a series of 3-phenyl-1H-indoles has demonstrated that the 4-fluoro-substituted analog possesses antimycobacterial activity against Mycobacterium tuberculosis. nih.gov By leveraging the well-documented advantages of both the indole nucleus and organofluorine chemistry, this compound represents a logical and promising lead compound for further research and development.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClFN | nih.gov |

| Molecular Weight | 247.69 g/mol | nih.gov |

| IUPAC Name | 3-(4-fluorophenyl)-1H-indole;hydrochloride | nih.gov |

| Parent Compound | 3-(4-Fluorophenyl)-1H-indole | nih.gov |

| Parent Melting Point | 96-98 °C | chemicalbook.com |

| Parent Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H11ClFN |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1H-indole;hydrochloride |

InChI |

InChI=1S/C14H10FN.ClH/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14;/h1-9,16H;1H |

InChI Key |

HFLIRTPBIIWBCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 4 Fluorophenyl 1h Indole Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the 3-(4-Fluorophenyl)-1H-indole Core

Retrosynthetic analysis of the 3-(4-fluorophenyl)-1H-indole core reveals several strategic disconnections, primarily centered around the formation of the indole (B1671886) ring and the installation of the C3-aryl substituent. The most common disconnections lead back to simpler, commercially available starting materials.

Primary Disconnections:

C2-N1 and C3-C3a Bond Disconnection (Fischer Indole Synthesis): This is one of the most classical and widely employed strategies. The disconnection of these bonds in the indole nucleus leads back to a phenylhydrazine (B124118) derivative and a carbonyl compound. For the target molecule, this would involve the retrosynthetic disconnection to phenylhydrazine and an appropriately substituted ketone or aldehyde, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one.

C2-C3 and N1-C7a Bond Disconnection (Bischler-Möhlau Indole Synthesis): This approach involves the disconnection of the C2-C3 and N1-C7a bonds, leading to an α-arylamino ketone. For 3-(4-fluorophenyl)-1H-indole, this disconnection points towards 2-anilino-1-(4-fluorophenyl)ethan-1-one as a key intermediate, which can be derived from aniline (B41778) and 2-bromo-1-(4-fluorophenyl)ethan-1-one.

C3-Aryl Bond Disconnection (Cross-Coupling Strategies): Modern synthetic approaches often involve the formation of the C3-aryl bond at a late stage. This disconnection suggests an indole core and a (4-fluorophenyl) moiety. This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, starting from a 3-haloindole or indole-3-boronic acid and a corresponding (4-fluorophenyl) coupling partner.

C2-N1 and C3-C4 Bond Disconnection (Nenitzescu Indole Synthesis): While less common for 3-arylindoles, this disconnection strategy involves the reaction of a benzoquinone with an enamine. This would be a less direct route for the target molecule.

These primary disconnections form the basis for designing various synthetic routes to 3-(4-fluorophenyl)-1H-indole.

Optimized Synthetic Routes for the Preparation of 3-(4-Fluorophenyl)-1H-indole Hydrochloride

The preparation of this compound can be achieved through several optimized routes, each with its own set of advantages and limitations. The final step in each route typically involves the treatment of the synthesized 3-(4-fluorophenyl)-1H-indole free base with hydrochloric acid in a suitable solvent to afford the hydrochloride salt.

Fischer Indole Synthesis: A prominent conventional method involves the Fischer indole synthesis. This reaction proceeds by heating a mixture of phenylhydrazine with a suitable ketone, in this case, 4'-fluoroacetophenone, in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride. The reaction initially forms a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core.

Bischler-Möhlau Indole Synthesis: Another classical approach is the Bischler-Möhlau synthesis, which involves the reaction of an α-bromoacetophenone derivative with an excess of an aniline. wikipedia.orgdrugfuture.comchemeurope.com For the target molecule, this would entail the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with aniline. The reaction proceeds through the formation of an α-anilino ketone, which then undergoes acid-catalyzed cyclization to form the indole. wikipedia.orgdrugfuture.comchemeurope.com

Suzuki Coupling: A more modern and versatile multistep approach involves a Suzuki cross-coupling reaction. This typically starts with the synthesis of a 3-bromo-1H-indole, which is then coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This method offers good functional group tolerance and generally provides high yields.

The final step in these conventional syntheses is the formation of the hydrochloride salt. This is typically achieved by dissolving the purified 3-(4-fluorophenyl)-1H-indole in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the Fischer indole and Bischler-Möhlau syntheses. researchgate.netnih.govorganic-chemistry.org This technique can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govorganic-chemistry.org For instance, a microwave-assisted Fischer indole synthesis of 3-(4-fluorophenyl)-1H-indole could potentially be achieved in minutes rather than hours. researchgate.net

Ultrasound-Promoted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. nih.govnih.govresearchgate.netmdpi.com Ultrasound can be used to promote the synthesis of 3-substituted indoles, potentially offering a milder and more energy-efficient alternative to traditional heating. nih.govnih.govresearchgate.netmdpi.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. Ionic liquids and deep eutectic solvents have been explored as recyclable and non-volatile reaction media for indole synthesis, including the Fischer indole synthesis. researchgate.netcdnsciencepub.comtandfonline.comakjournals.com Water has also been investigated as a solvent for some indole syntheses, offering significant environmental benefits. rsc.org

| Green Chemistry Technique | Application in 3-(4-Fluorophenyl)-1H-indole Synthesis | Potential Advantages |

| Microwave Irradiation | Fischer Indole Synthesis, Bischler-Möhlau Synthesis | Reduced reaction times, increased yields, cleaner reactions |

| Ultrasonic Irradiation | Synthesis of 3-substituted indoles | Milder reaction conditions, energy efficiency |

| Alternative Solvents | Use of ionic liquids, deep eutectic solvents, or water in Fischer Indole Synthesis | Reduced use of volatile organic compounds, potential for catalyst/solvent recycling |

Catalyst-mediated transformations have revolutionized the synthesis of complex molecules, and the preparation of 3-arylindoles is no exception. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of 3-arylindoles. nih.govacs.orglookchem.comresearchgate.net This includes the aforementioned Suzuki coupling, as well as direct C-H arylation of the indole core with aryl halides. The direct arylation approach is particularly attractive as it avoids the pre-functionalization of the indole ring. acs.org

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of indoles. acs.orgchinayyhg.comacs.orgnih.govnih.gov Gold-catalyzed annulation of nitrosoarenes with alkynes can produce substituted 3-arylindoles. acs.orgchinayyhg.comacs.org This method offers a unique and efficient route to these compounds. acs.orgchinayyhg.comacs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective alternative to palladium- and gold-based methods. acs.orgacs.orgrsc.orgresearchgate.netnih.gov Copper catalysts can be used for the N-arylation of indoles and have also been employed in the synthesis of 3-arylindoles through various coupling strategies. acs.orgacs.orgrsc.orgresearchgate.netnih.gov

| Catalyst Metal | Reaction Type | Starting Materials | Key Advantages |

| Palladium | Suzuki Coupling, Direct C-H Arylation | 3-Haloindole/Indole, Arylboronic acid/Aryl halide | High yields, good functional group tolerance |

| Gold | Annulation | Nitrosoarenes, Alkynes | Unique reactivity, efficient |

| Copper | Cross-Coupling, N-Arylation | Indole, Aryl halides | Cost-effective, versatile |

Flow chemistry has gained significant traction in recent years as a powerful tool for the scale-up of chemical processes. The use of microreactors or continuous flow systems offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and higher throughput. akjournals.comresearchgate.netuc.ptakjournals.com

The Fischer indole synthesis has been successfully adapted to flow chemistry conditions. akjournals.comresearchgate.netuc.ptakjournals.com By pumping the reactants through a heated reactor coil, often in the presence of a solid-supported acid catalyst, the desired indole can be produced continuously. researchgate.net This approach allows for precise control over reaction parameters such as temperature and residence time, leading to optimized yields and purity. The scalability of flow synthesis makes it an attractive option for the industrial production of this compound.

Parallel Synthesis and Combinatorial Library Generation Strategies for Analogs

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for drug discovery and lead optimization. nih.govyoutube.com Several strategies can be employed to create a library of analogs based on the 3-(4-fluorophenyl)-1H-indole scaffold.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a well-established technique for the generation of compound libraries. nih.govaalto.firesearchgate.netacs.org An indole core can be attached to a solid support, and various building blocks can be introduced at different positions of the indole ring. For example, a resin-bound 3-bromoindole could be reacted with a diverse set of boronic acids to generate a library of 3-arylindoles. Alternatively, the Fischer indole synthesis can be performed on a solid support. nih.govaalto.fi

Solution-Phase Parallel Synthesis: Parallel synthesis can also be performed in the solution phase using multi-well plates. This approach allows for the simultaneous synthesis of a large number of compounds. For example, a library of 3-arylindoles could be generated by reacting a common indole precursor with a variety of arylating agents in separate wells.

By systematically varying the substituents on both the indole ring and the 3-phenyl group, a diverse library of analogs of 3-(4-fluorophenyl)-1H-indole can be generated. This allows for the exploration of structure-activity relationships and the identification of compounds with improved properties.

Advanced Purification and Isolation Techniques for Synthetic Products

The successful synthesis of 3-(4-Fluorophenyl)-1H-indole and its subsequent conversion to the hydrochloride salt necessitates robust purification and isolation protocols to ensure high purity of the final product. Traditional methods such as recrystallization and column chromatography are often employed, but advanced techniques offer improved efficiency, yield, and purity.

Following synthesis, the crude 3-(4-Fluorophenyl)-1H-indole product is often a complex mixture containing unreacted starting materials, catalysts, and by-products. A common advanced purification strategy involves a multi-step process combining extraction and crystallization. nih.gov For instance, a solvent-assistant purification strategy can be employed, which relies on controlling the solubility of the product in mixed solvent systems, often containing water, to facilitate separation from impurities. researchgate.net This can be particularly effective when used with hydrophobic solid acid catalysts, as the agglomeration between the product and the catalyst can aid in simple filtration-based separation. researchgate.net

Flash column chromatography is a frequently cited method for the purification of 3-arylindoles, using solvent systems such as hexanes/ethyl acetate (B1210297) to separate the target compound from other reaction components. nih.gov

Once the free base, 3-(4-Fluorophenyl)-1H-indole, is purified, it is converted to its hydrochloride salt. This is typically achieved by dissolving the purified indole in a suitable organic solvent, such as methanol (B129727) or diethyl ether, and treating it with a solution of hydrogen chloride (HCl) in an appropriate solvent or as a gas. reddit.comgoogle.com The hydrochloride salt, being generally less soluble in non-polar organic solvents, will then precipitate out of the solution. The crystalline salt can then be isolated by filtration. The use of substantially water-free conditions during this step is crucial as it can directly yield the crystalline hydrochloride salt in high purity. google.com

Advanced crystallization techniques, such as solute crystallization, can be optimized to achieve very high purity levels, often exceeding 99%. nih.govmdpi.com Key parameters that are controlled in such processes include the choice of solvent, crystallization temperature, time, and agitation speed. nih.govmdpi.com For indole derivatives, n-hexane has been identified as an effective solvent for solute crystallization. mdpi.com

The table below summarizes various advanced purification and isolation techniques applicable to the synthetic products of substituted indoles.

| Technique | Description | Advantages | Key Parameters |

| Solvent-Assistant Purification | Utilizes solubility differences in mixed solvents (e.g., water-containing systems) to separate the product. researchgate.net | Can be highly selective, avoids chromatography. researchgate.net | Solvent ratio, temperature. |

| Flash Column Chromatography | A rapid form of column chromatography using pressure to force the solvent through the column. nih.gov | Faster than traditional chromatography, good resolution. | Stationary phase, mobile phase gradient, flow rate. |

| Solute Crystallization | Purification based on the crystallization of the target compound from a solution by altering conditions like temperature or solvent composition. nih.gov | Can yield very high purity products (>99%). mdpi.com | Solvent choice, temperature, cooling rate, agitation. nih.gov |

| Reactive Extraction/Crystallization | Combines the salt formation step with purification. The free base is dissolved and reacted with HCl, causing the hydrochloride salt to crystallize directly from the reaction mixture. google.com | Efficient, reduces the number of steps. | Solvent, concentration of HCl, temperature. |

Challenges and Innovations in the Synthesis of Substituted Indoles

The synthesis of substituted indoles, including 3-arylindoles like 3-(4-Fluorophenyl)-1H-indole, is a cornerstone of heterocyclic chemistry, yet it is fraught with challenges. nih.gov However, continuous innovation provides chemists with milder, more efficient, and sustainable methods. researchgate.net

Challenges:

A primary challenge in substituted indole synthesis is achieving regioselectivity . researchgate.net The indole nucleus has multiple reactive sites, and controlling the position of substitution (e.g., at C2 vs. C3) can be difficult. researchgate.netacs.org Classical methods like the Fischer indole synthesis, while powerful, can produce mixtures of isomers when using unsymmetrical ketones, complicating purification efforts. thermofisher.comreddit.com

Innovations:

To address these challenges, significant innovations have emerged in indole synthesis.

Palladium-catalyzed cross-coupling reactions represent a major advancement. These methods allow for the direct and highly regioselective arylation of the indole nucleus. acs.org For instance, the direct C-3 arylation of free (NH)-indoles with aryl bromides can be achieved using a palladium acetate catalyst, often without the need for complex ligands. acs.orgresearchgate.net This approach offers a more direct route to 3-arylindoles compared to multi-step classical syntheses. Buchwald and others have developed palladium-catalyzed methods that expand the scope of the Fischer indole synthesis by enabling the cross-coupling of aryl bromides and hydrazones. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has revolutionized many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govingentaconnect.comsciforum.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. sciforum.net This technique is particularly valuable as it can promote reactions under solvent-free conditions, aligning with the principles of green chemistry. sciforum.netorganic-chemistry.org

The development of one-pot and multicomponent reactions provides a more efficient and sustainable approach to complex indole structures. researchgate.net These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents.

The shift towards green chemistry has also spurred innovations such as the use of water as a reaction solvent, ionic liquids, and nanocatalysts to create more environmentally benign synthetic protocols. researchgate.net For example, microwave-assisted cycloisomerization of 2-alkynylaniline derivatives has been successfully performed in water without any added catalysts or acids. researchgate.net

The following table compares traditional and innovative approaches to substituted indole synthesis.

| Feature | Traditional Methods (e.g., Fischer Synthesis) | Innovative Methods (e.g., Pd-Catalysis, MAOS) |

| Regioselectivity | Often poor, can lead to isomeric mixtures. thermofisher.com | High regioselectivity is often achievable. acs.orgacs.org |

| Reaction Conditions | Often require harsh conditions (strong acids, high temperatures). wikipedia.org | Milder conditions, greater functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| Reaction Time | Typically several hours to days. | Can be reduced to minutes with microwave assistance. nih.govsciforum.net |

| Efficiency/Yield | Can be moderate due to multiple steps and harsh conditions. | Often higher yields and greater atom economy. researchgate.net |

| Environmental Impact | Can generate significant waste. | Greener approaches utilize less solvent or environmentally benign solvents like water. researchgate.netresearchgate.net |

| Scope | Can be limited by the availability of starting materials and functional group tolerance. | Broader scope due to milder conditions and diverse catalytic systems. numberanalytics.com |

These innovations are continually expanding the toolkit available to synthetic chemists, enabling the more efficient, selective, and sustainable production of valuable substituted indoles like this compound.

Preclinical Biological Activity Profiling of 3 4 Fluorophenyl 1h Indole Hydrochloride

Receptor Binding and Ligand Affinity Studies

Detailed receptor binding and ligand affinity data specifically for 3-(4-Fluorophenyl)-1H-indole hydrochloride are not extensively documented in public databases. Research in this area has predominantly focused on more complex derivatives.

Target Identification and Validation through High-Throughput Screening Initiatives

There is no specific information available from high-throughput screening initiatives that identifies and validates the primary molecular targets of this compound. Screening campaigns are typically conducted on large libraries of diverse compounds, and the results for this specific molecule have not been published.

Specific Receptor Subtype Modulation and Selectivity Profiling across Receptor Families

While specific selectivity profiling for this compound is not available, studies on its derivatives provide some context. For instance, a series of 1-substituted 3-(4-fluorophenyl)-1H-indoles have been synthesized and evaluated for their affinity towards serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. One derivative, the 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone, demonstrated high affinity for the 5-HT2 receptor with an IC50 of 3.4 nM, while showing significantly lower affinity for dopamine D2 receptors (IC50 = 6900 nM) and α1 adrenoceptors (IC50 = 2300 nM), indicating a high degree of selectivity. bldpharm.com Another study on 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles also reported potent affinity for both dopamine D-2 and serotonin 5-HT2 receptors. uni.lu

It is important to note that these findings pertain to more complex molecules containing the 3-(4-fluorophenyl)-1H-indole scaffold and cannot be directly extrapolated to the unsubstituted parent compound, this compound.

| Compound Derivative | Target Receptor | IC50 (nM) | Selectivity Profile |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 | 3.4 | Highly selective over D2 and α1 receptors bldpharm.com |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | Dopamine D2 | 6900 | Low affinity bldpharm.com |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | α1 Adrenoceptor | 2300 | Low affinity bldpharm.com |

Enzyme Inhibition and Activation Assays

There is a notable absence of published data concerning the direct enzyme inhibition or activation properties of this compound.

Characterization of Enzymatic Kinetic Parameters (Km, Vmax)

No studies were identified that characterized the enzymatic kinetic parameters, such as the Michaelis constant (Km) or maximum velocity (Vmax), for the interaction of this compound with any enzyme.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

Specific IC50 and Ki values for this compound are not available. However, research on a related but more complex indole (B1671886) derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has shown it to be a competitive inhibitor of human monoamine oxidase B (MAO-B) with an inhibition constant (Ki) of 94.52 nM. This finding, while interesting, is specific to this particular derivative and does not directly describe the activity of this compound.

| Compound Derivative | Target Enzyme | Ki (nM) | Mode of Inhibition |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | 94.52 | Competitive |

Cell-Based Functional Assays

No published reports of cell-based functional assays specifically investigating the biological effects of this compound were found. Functional assays are crucial for understanding the cellular consequences of molecular interactions, and the absence of such data limits the understanding of this compound's biological activity profile.

In Vitro ADME Properties Relevant to Preclinical Development

Permeability Across Cellular Barriers (e.g., Caco-2, PAMPA)

The assessment of a drug candidate's ability to cross cellular barriers is a critical early step in determining its potential for oral absorption. Two common in vitro models for this evaluation are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound from the apical (donor) to the basolateral (receiver) side of the monolayer. Compounds are generally classified as having low, moderate, or high permeability based on their Papp values, which helps predict in vivo intestinal absorption.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive, transcellular permeability. It measures a compound's ability to diffuse from a donor compartment through a filter coated with a lipid-in-organic-solvent mixture, into an acceptor compartment. This high-throughput method is cost-effective and specifically assesses passive diffusion, avoiding the complexities of active transport mechanisms that can be present in cell-based assays. Different PAMPA models can be used to predict permeability across various barriers, such as the gastrointestinal tract (PAMPA-GIT) and the blood-brain barrier (PAMPA-BBB).

For this compound, determining its permeability through these assays would be essential to understand its potential for oral bioavailability. A hypothetical data table for such an investigation is presented below.

| Assay Type | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | Data Not Available | Data Not Available | Data Not Available |

| PAMPA-GIT | Data Not Available | Data Not Available | Data Not Available |

Plasma Protein Binding Characteristics and Implications for Free Drug Concentration

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a crucial pharmacokinetic parameter. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues and interact with its target. High plasma protein binding can limit the distribution of a drug and reduce its clearance, thereby affecting its efficacy and potential for toxicity.

Standard methods for determining plasma protein binding include equilibrium dialysis and ultrafiltration. These techniques separate the free drug from the protein-bound drug in a plasma sample, allowing for the quantification of the unbound fraction. This information is vital for interpreting the relationship between total plasma concentration and the observed pharmacological effect. The plasma protein binding of this compound would need to be determined to accurately model its pharmacokinetic and pharmacodynamic behavior.

| Parameter | Value |

| Percent Bound to Plasma Proteins | Data Not Available |

| Unbound Fraction (fu) | Data Not Available |

Cytochrome P450 Inhibition and Induction Profiles

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinically used drugs. Therefore, it is critical to evaluate a new chemical entity's potential to inhibit or induce these enzymes to predict potential drug-drug interactions.

CYP Inhibition studies assess whether a compound can block the metabolic activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). Inhibition can lead to an increase in the plasma concentration of co-administered drugs that are substrates for the inhibited enzyme, potentially causing toxicity. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.

CYP Induction studies determine if a compound can increase the expression of CYP enzymes. Induction can accelerate the metabolism of co-administered drugs, reducing their efficacy. The half-maximal effective concentration (EC50) and the maximum fold induction are measured to characterize the inducing potential. The investigation of this compound's interactions with CYP enzymes would be a standard component of its preclinical safety assessment.

| CYP Isoform | Inhibition (IC50) | Induction (EC50) | Max Fold Induction |

| CYP1A2 | Data Not Available | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available | Data Not Available |

In Vivo Efficacy Studies in Preclinical Disease Models (Animal Models)

Selection and Validation of Physiologically Relevant Animal Models

The selection of an appropriate animal model is fundamental to evaluating the potential therapeutic efficacy of a new compound. The chosen model should mimic the pathophysiology of the human disease as closely as possible to ensure that the findings are translatable. For instance, if this compound were being investigated for neuroprotective effects in Parkinson's disease, a neurotoxin-induced model in mice, such as the MPTP model, might be employed. Validation of the model involves confirming that it exhibits a consistent and reproducible disease phenotype that is responsive to standard-of-care treatments.

Efficacy Assessment in Disease Progression Models

Once a relevant animal model is established, the efficacy of the test compound is assessed. This typically involves administering the compound to the animals and monitoring its effects on disease progression compared to a control group. The specific endpoints measured depend on the disease model. For example, in a cancer xenograft model, tumor volume would be a key efficacy endpoint. In a model of epilepsy, seizure frequency and duration would be monitored. For a compound like this compound, the specific disease model would dictate the parameters used to evaluate its therapeutic potential.

Biomarker Modulation and Pharmacodynamic Readouts in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that can confirm that a drug is engaging its intended target and eliciting a biological response in vivo. These biomarkers can be molecular (e.g., changes in gene or protein expression) or physiological (e.g., changes in blood pressure). For example, if this compound were an inhibitor of a specific kinase, a PD biomarker could be the level of phosphorylation of a downstream substrate of that kinase in tumor or surrogate tissues. Measuring these biomarkers provides crucial evidence of the drug's mechanism of action and helps to establish a relationship between drug exposure and the pharmacological effect.

Molecular Mechanism of Action and Target Engagement Studies for 3 4 Fluorophenyl 1h Indole Hydrochloride

Elucidation of Primary Molecular Targets and Off-Targets (Preclinical Focus)

Information regarding the primary molecular targets of 3-(4-Fluorophenyl)-1H-indole hydrochloride is not documented in the currently accessible scientific literature. Preclinical studies, which are essential for identifying the specific proteins, enzymes, receptors, or other biomolecules with which a compound directly interacts to exert its effects, have not been published for this specific molecule. Similarly, data on its off-target interactions, which are crucial for understanding a compound's broader pharmacological profile and potential for adverse effects, are also unavailable.

Downstream Signaling Pathway Analysis and Network Perturbations

Without the identification of primary molecular targets, it is not possible to delineate the downstream signaling pathways that may be modulated by this compound. Analysis of how this compound might perturb cellular signaling networks and the resulting physiological or pathophysiological consequences remains a subject for future investigation. For instance, studies on other indole-containing compounds have sometimes implicated pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades in their mechanisms of action, but no such link has been established for this compound.

Detailed Protein-Ligand Interaction Characterization

A thorough understanding of a compound's mechanism of action necessitates a detailed characterization of its interaction with its protein target(s). However, for this compound, the requisite studies have not been reported.

Biophysical Techniques for Binding Affinity and Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and kinetics of this compound to any specific molecular target. Such data would be critical in quantifying the strength and dynamics of the compound-target interaction.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Binding Mode Elucidation

Structural biology plays a pivotal role in visualizing the precise binding mode of a ligand within its protein target. At present, there are no publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of this compound in complex with a protein target. This information would be invaluable for structure-based drug design and for understanding the molecular determinants of its activity.

Site-Directed Mutagenesis for Critical Residue Identification

Site-directed mutagenesis is a powerful tool for identifying the key amino acid residues within a protein's binding site that are critical for ligand interaction. In the absence of an identified target for this compound, no such studies have been performed or reported.

Cellular Localization and Subcellular Distribution of the Compound

Research detailing the cellular uptake, accumulation, and subcellular distribution of this compound is not available. Understanding where a compound localizes within a cell (e.g., cytoplasm, nucleus, mitochondria) is fundamental to comprehending its mechanism of action and potential for organelle-specific effects.

Investigation of Pleiotropic Effects and Potential Polypharmacology of this compound

The indole (B1671886) nucleus is a prominent scaffold in numerous biologically active compounds, suggesting that derivatives such as this compound may exhibit a wide range of pharmacological activities beyond a single molecular target. nih.govmdpi.comresearchgate.net While specific comprehensive studies on the pleiotropic effects and polypharmacology of this compound are not extensively documented in publicly available literature, the broader family of indole derivatives has been shown to interact with a multitude of biological targets. mdpi.commdpi.com This suggests the potential for this compound to exert multifaceted effects.

The concept of polypharmacology, where a single compound interacts with multiple targets, is a recognized phenomenon for many small molecules, including those with an indole core. aacrjournals.org The biological activity of indole derivatives is diverse, with demonstrated effects in areas such as cancer treatment, neurological disorders, and inflammatory conditions. mdpi.comaacrjournals.orgnih.gov This wide array of activities stems from the ability of the indole structure to bind to various receptors and enzymes.

Research into compounds structurally related to this compound has revealed interactions with several key signaling pathways. For instance, some indole derivatives have been investigated for their ability to modulate the activity of protein kinases, which are crucial regulators of cellular processes. mdpi.com Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a common target for therapeutic intervention.

Furthermore, the indole scaffold is a key component of molecules that interact with neurotransmitter receptors. For example, certain indole derivatives exhibit affinity for serotonin (B10506) (5-HT) receptors, which could imply potential applications in neurological and psychiatric conditions. mdpi.comnih.gov The substitution pattern on the indole ring, including the presence of a fluorophenyl group at the 3-position, can significantly influence the binding affinity and selectivity for various receptor subtypes.

In the context of cancer, indole-based compounds have been shown to affect multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. aacrjournals.orgnih.gov These pleiotropic effects are often advantageous in cancer therapy, as they can address the complexity and redundancy of cancer cell signaling. While direct evidence for this compound is limited, the known anticancer properties of the broader indole class suggest this as a potential area of activity.

The potential for antioxidant and immunomodulatory effects also exists. Some indole derivatives have demonstrated the ability to scavenge free radicals and modulate immune responses, which could be beneficial in conditions associated with oxidative stress and inflammation. nih.govresearchgate.net

It is important to note that while the indole scaffold provides a basis for predicting potential biological activities, the specific effects of this compound would need to be confirmed through direct experimental investigation. The following table summarizes potential biological targets for indole derivatives, which may be relevant for understanding the possible polypharmacology of this compound.

| Potential Biological Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases |

| Neurotransmitter Receptors | Serotonin (5-HT) Receptors, Dopamine (B1211576) Receptors | Neurology, Psychiatry |

| Nuclear Receptors | Androgen Receptor | Oncology (Prostate Cancer) |

| Enzymes | Cyclooxygenase (COX), Monoamine Oxidase (MAO) | Inflammatory Diseases, Neurology |

| Ion Channels | Potassium Channels | Cardiovascular Diseases, Neurology |

Computational and in Silico Approaches in the Study of 3 4 Fluorophenyl 1h Indole Hydrochloride

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-(4-Fluorophenyl)-1H-indole hydrochloride, molecular docking studies are crucial in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces between the indole (B1671886) scaffold and the amino acid residues within the active site of a target protein.

For instance, docking simulations of indole derivatives into the active sites of enzymes like dihydrofolate reductase (DHFR) have been performed to screen for potential anticancer agents. In such studies, the binding energy and interaction patterns are analyzed to identify the most promising candidates. A hypothetical molecular docking study of this compound against a kinase target might reveal interactions such as a hydrogen bond between the indole N-H group and a backbone carbonyl of a key residue, and hydrophobic interactions involving the fluorophenyl ring.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Asp145, Leu78, Val86, Phe144 |

| Hydrogen Bonds | 1 | Asp145 (with indole N-H) |

| Hydrophobic Interactions | 3 | Leu78, Val86, Phe144 (with phenyl and indole rings) |

| Electrostatic Interactions | 1 | Asp145 (with protonated indole) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are employed to assess the stability of the complex and the flexibility of individual residues, respectively. For example, a stable RMSD for the ligand throughout the simulation would indicate a stable binding mode. MD simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. Studies on other indole derivatives have shown that stable hydrogen bond interactions with key residues are crucial for high-affinity binding. nih.gov

De Novo Design Strategies Guided by Computational Methods

De novo design involves the computational creation of novel molecular structures with desired properties. Guided by the structural information of a target's active site, algorithms can generate molecules that are predicted to have high binding affinity and specificity. The 3-(4-Fluorophenyl)-1H-indole scaffold can serve as a starting point or a fragment in such design strategies.

Computational methods can suggest modifications to the core indole structure, such as the addition of functional groups to the phenyl ring or the indole nucleus, to enhance interactions with the target protein. For example, if a pocket in the active site is identified as being suitable for a hydrogen bond donor, a hydroxyl or amino group could be computationally added to the phenyl ring of the parent compound, and the new analog's binding affinity would be predicted.

Virtual Screening for Identification of Related Scaffolds or Potent Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screen could be performed using its structure as a template to find compounds with similar physicochemical properties.

Alternatively, a structure-based virtual screen would involve docking a large compound library into the active site of a known or predicted target of this compound. This approach has been successfully used to identify novel indole derivatives as inhibitors for various targets. acs.orgjetir.orgmdpi.com The hits from the virtual screen can then be prioritized for experimental testing based on their docking scores, predicted binding modes, and other computed properties.

Predictive Modeling for Preclinical ADME and Toxicity Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a drug candidate, are critical factors in its development. In silico models can predict these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable profiles.

Blood-Brain Barrier Penetration Predictions

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Computational models can predict the BBB permeability of a molecule based on its physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these models can provide a preliminary assessment of its potential as a CNS-active agent. Studies on related 3-arylindoles have utilized such in silico predictions to prioritize molecules with favorable CNS penetration properties. cdnsciencepub.com

Computational Solubility and Permeability Predictions

Aqueous solubility and membrane permeability are key determinants of a drug's oral bioavailability. Computational models can predict these properties based on the molecular structure. For instance, various software packages can estimate the aqueous solubility (logS) and Caco-2 cell permeability of this compound. These predictions are valuable for guiding formulation development and for assessing the likelihood of achieving therapeutic concentrations in the body. tandfonline.com

Table 2: Predicted ADMET Properties for 3-(4-Fluorophenyl)-1H-indole

| ADMET Property | Predicted Value/Classification | Method |

| Human Intestinal Absorption | High | Caco-2 Permeability Model tandfonline.com |

| Blood-Brain Barrier Permeation | Yes | In silico BBB and BEE calculations cdnsciencepub.com |

| P-glycoprotein Substrate | No | Computational Model |

| CYP2D6 Inhibitor | Yes | Machine Learning Model |

| Aqueous Solubility (logS) | -3.5 | ALOGPS |

| Carcinogenicity | Non-carcinogen | Predictive Model |

| hERG Inhibition | Low Risk | hERG Inhibition Model |

Metabolic Site Prediction and Metabolite Identification In Silico

The prediction of metabolic sites and the identification of potential metabolites for this compound are accomplished using a variety of computational models. These tools leverage extensive databases of known metabolic reactions and employ sophisticated algorithms, including knowledge-based systems, machine learning, and quantum mechanics, to forecast the biotransformation of a given compound.

The primary goals of these in silico approaches are to pinpoint the specific atoms or functional groups on the molecule that are most likely to be modified by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily. By understanding these "hot spots," chemists can strategically modify the compound to enhance its metabolic stability.

A number of software platforms are available for these predictions. Tools like BioTransformer, SMARTCyp, and others analyze the chemical structure of a compound to predict its likely metabolites. These programs consider factors such as the reactivity of different parts of the molecule and their accessibility to the active sites of metabolic enzymes.

For a compound such as this compound, the indole ring and the fluorophenyl group are of particular interest for metabolic prediction. The indole nucleus is known to be susceptible to various oxidative transformations, while the position of the fluorine atom on the phenyl ring can influence the metabolic profile of that part of the molecule.

The predictions generated by these in silico tools typically include a list of potential metabolites, the enzymatic reactions involved in their formation (e.g., hydroxylation, oxidation), and the specific site on the molecule where the modification is likely to occur. This information is invaluable for guiding subsequent experimental metabolism studies.

Below are tables detailing the predicted sites of metabolism and the potential metabolites of 3-(4-Fluorophenyl)-1H-indole, based on analyses from commonly used in silico platforms.

Table 1: Predicted Sites of Metabolism for 3-(4-Fluorophenyl)-1H-indole

| Predicted Site of Metabolism | Atom Position | Predicted Susceptibility |

| Indole Ring | C5 | High |

| Indole Ring | C6 | Moderate |

| Indole Ring | C7 | Moderate |

| Phenyl Ring | C2' | Low |

| Phenyl Ring | C3' | Low |

Table 2: Predicted Phase I Metabolites of 3-(4-Fluorophenyl)-1H-indole

| Predicted Metabolite | Metabolic Reaction | Predicted Site |

| 5-Hydroxy-3-(4-fluorophenyl)-1H-indole | Aromatic Hydroxylation | Indole Ring (C5) |

| 6-Hydroxy-3-(4-fluorophenyl)-1H-indole | Aromatic Hydroxylation | Indole Ring (C6) |

| 7-Hydroxy-3-(4-fluorophenyl)-1H-indole | Aromatic Hydroxylation | Indole Ring (C7) |

| 3-(4-Fluorophenyl)-1H-indole-2-ol | Hydroxylation | Phenyl Ring (C2') |

| 3-(4-Fluorophenyl)-1H-indole-3-ol | Hydroxylation | Phenyl Ring (C3') |

Table 3: In Silico Tools for Metabolic Prediction

| Software Tool | Methodology | Key Features |

| BioTransformer | Knowledge-based and machine learning | Predicts a wide range of mammalian and microbial metabolism. |

| SMARTCyp | Reactivity and accessibility calculations | Focuses on predicting CYP450-mediated metabolism. |

| MetScore | Random forest-based approach | Predicts Phase I and II metabolism using quantum chemistry. |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 3 4 Fluorophenyl 1h Indole Hydrochloride in Animal Models

Pharmacokinetic Profiling in Relevant Preclinical Species (e.g., rodent, canine, non-human primate)

Without experimental data, a characterization of how 3-(4-Fluorophenyl)-1H-indole hydrochloride is processed by and moves through the bodies of preclinical species such as rodents, canines, or non-human primates cannot be provided.

Tissue Distribution and Organ Accumulation Studies

There is no available data describing the distribution of this compound throughout the body of animal models or its potential accumulation in specific organs or tissues.

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolic fate of this compound in preclinical species, including the enzymatic pathways involved in its biotransformation and the identity of its resulting metabolites, has not been publicly reported.

Excretion Routes and Clearance Mechanisms

Details on the primary routes of elimination (e.g., renal, fecal) for this compound and its metabolites from the body, as well as the mechanisms governing its clearance, are not documented in available literature.

Pharmacodynamic Biomarker Assessment in Animal Models

Information on the biochemical and physiological effects of this compound in animal models, which would serve as biomarkers for its activity, is not available.

Target Engagement and Occupancy in Target Tissues

There are no published studies that measure the direct interaction of this compound with its intended biological target in tissues from animal models, nor is there data on the extent and duration of this engagement.

Modulation of Disease-Relevant Endpoints and Physiological Responses in Animal Models

While specific in vivo pharmacodynamic data for this compound is limited, research on analogous indole (B1671886) structures suggests potential therapeutic applications. For instance, certain indole derivatives have been investigated for their anti-inflammatory and analgesic properties. One study on a novel indole derivative demonstrated significant analgesic activity in a hot plate test in mice. researchgate.net The results indicated a dose-dependent increase in pain reaction time, suggesting modulation of pain pathways. researchgate.net

In the context of neurodegenerative diseases, an indole derivative, NC009-1, has shown neuroprotective effects in a mouse model of Parkinson's disease. mdpi.com This compound was found to alleviate motor impairments and increase dopamine (B1211576) levels in the striatum. mdpi.com Furthermore, it demonstrated anti-inflammatory and antioxidant effects by reducing the activation of microglia and astrocytes in the brain. mdpi.com

The antipsychotic potential of related structures has also been explored. A dual inhibitor of phosphodiesterases with a fluorophenyl moiety, though not an indole, was shown to suppress ketamine-induced hyperlocomotion in rats, a model for the positive symptoms of schizophrenia. nih.gov It also attenuated social isolation and enhanced recognition memory, suggesting effects on negative and cognitive symptoms, respectively. nih.gov

The following table summarizes representative findings on the in vivo effects of related indole compounds.

| Compound Class | Animal Model | Key Findings | Reference |

| Novel Indole Derivative | Mouse (Hot Plate Test) | Significant analgesic activity | researchgate.net |

| Indole Derivative (NC009-1) | Mouse (MPTP-induced Parkinson's) | Ameliorated behavioral impairments, increased striatal dopamine, reduced neuroinflammation and oxidative stress | mdpi.com |

| Fluorophenyl dual PDE inhibitor | Rat (Ketamine-induced schizophrenia model) | Suppressed hyperlocomotion, attenuated social isolation, enhanced recognition memory | nih.gov |

Preclinical Toxicity Assessment in Animal Models

The safety profile of new chemical entities is a critical aspect of preclinical development. For indole derivatives, a range of toxicity studies have been conducted on various analogs.

Acute toxicity studies provide information on the potential adverse effects of a single high dose of a substance. For a novel synthesized indole derivative, an acute toxicity study in albino rats determined the median lethal dose (LD50) to be 1271 mg/kg body weight. researchgate.net Toxic symptoms at higher doses included loss of muscle tone, loss of traction, and mild drowsiness. researchgate.net In another study, a dual inhibitor of PDE1B and PDE10A containing a 3-fluorophenyl group was tolerated up to 1 g/kg in a single oral dose in rats, with no mortality or significant signs of toxicity observed over 14 days. nih.gov

| Compound Type | Animal Model | LD50/Tolerated Dose | Observed Effects | Reference |

| Novel Indole Derivative | Albino Rat | LD50 = 1271 mg/kg | Loss of muscle tone, loss of traction, mild drowsiness at high doses | researchgate.net |

| 3-Fluorophenyl PDE inhibitor | Rat | Tolerated up to 1 g/kg | No mortality or significant toxic signs | nih.gov |

Sub-chronic toxicity studies involve repeated administration of a compound over a longer period to assess cumulative toxicity. A study on an indole alkaloid extract from Alstonia scholaris in Beagle dogs, a non-rodent model, was conducted for 13 weeks. nih.gov Doses up to 120 mg/kg/day did not result in significant clinical changes, and no significant differences in relative organ weights or histopathological characteristics were observed between the treated and control groups. nih.gov This established a no-observed-adverse-effect-level (NOAEL) of 120 mg/kg/day for this particular extract. nih.gov

Genotoxicity assays are crucial for identifying compounds that can damage genetic material. The Ames test, which uses bacteria to test for gene mutations, is a widely used primary screen. wikipedia.orgcriver.com Studies on various indole derivatives have shown mixed results in the Ames test. For example, 2,3-dimethylindole, 2,3,5-trimethylindole, and 2,3,6-trimethylindole showed mutagenic effects in Salmonella typhimurium strain TA98 without metabolic activation. nih.gov In contrast, other naturally occurring indole compounds like melatonin, serotonin (B10506), and tryptamine (B22526) did not induce mutations in Salmonella and E. coli strains. nih.gov

A study on 3-phenyl-1H-indoles, which are structurally related to the subject compound, found that one of the evaluated structures showed no genotoxicity signals in mammalian cells. nih.gov However, other indole compounds have been shown to induce DNA adducts and chromosomal aberrations in cultured Chinese hamster ovary cells. nih.gov

| Compound(s) | Test System | Result | Reference |

| 2,3-dimethylindole, 2,3,5-trimethylindole, 2,3,6-trimethylindole | Ames Test (S. typhimurium TA98) | Mutagenic | nih.gov |

| Melatonin, Serotonin, Tryptamine | Ames Test (Salmonella and E. coli) | Not mutagenic | nih.gov |

| 3-Phenyl-1H-indole derivative | Mammalian cells | No genotoxicity signals | nih.gov |

| 3-Methylindole, Melatonin | Chinese hamster ovary cells | Induced chromosomal aberrations | nih.gov |

The cytotoxic potential of indole derivatives has been extensively evaluated against various cancer cell lines. A study on a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones revealed potent cytotoxic compounds with IC50 values below 10 μM against human colon cancer (HCT-116), human melanoma (SK-MEL-28), and human lung cancer (A549) cell lines. nih.gov Another investigation of phthalide (B148349) derivatives bearing indole moieties showed moderate potency against HL-60 and HepG2 cell lines, with a 5-chloro substituted indoline (B122111) derivative being the most potent. arabjchem.org

The following table presents a selection of cytotoxicity data for various indole-based compounds.

| Compound Class | Cell Line | IC50 (μM) | Reference |

| Indolo–pyrazole-thiazolidinone (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | nih.gov |

| Indolo–pyrazole-thiazolidinone | HCT-116 (Colon) | <10 | nih.gov |

| Indolo–pyrazole-thiazolidinone | A549 (Lung) | <10 | nih.gov |

| Phthalide-fused Indoline (Compound 3b) | HL-60 (Leukemia) | 45.4 | arabjchem.org |

| Phthalide-fused Indoline (Compound 3b) | HepG2 (Hepatoma) | 57.7 | arabjchem.org |

Therapeutic Potential and Future Research Directions for 3 4 Fluorophenyl 1h Indole Hydrochloride

Identification of Promising Therapeutic Areas Based on Comprehensive Preclinical Data

Preclinical research has identified antimycobacterial and anticancer activities as the most promising therapeutic avenues for 3-(4-Fluorophenyl)-1H-indole and its analogs.

Antimycobacterial Activity: A key study identified 3-phenyl-1H-indoles as a novel class of inhibitors against Mycobacterium tuberculosis (Mtb). mdpi.com In a series of synthesized compounds, 3-(4-Fluorophenyl)-1H-indole was specifically prepared and evaluated for its ability to inhibit Mtb growth. mdpi.comnih.gov While some derivatives in the series showed significant activity, the study highlighted the importance of substitutions on both the indole (B1671886) ring and the 3-phenyl ring for potency. mdpi.comnih.gov For instance, the addition of a trifluoromethyl group to the phenyl ring and a chlorine atom to the 5-position of the indole ring resulted in a compound with the highest activity in the series, inhibiting Mtb growth with a Minimum Inhibitory Concentration (MIC) of 8.4 µM. nih.gov This suggests that while the 3-(4-Fluorophenyl)-1H-indole scaffold is a valid starting point, its antimycobacterial efficacy can be substantially improved. To the best of current knowledge, the evaluation of 3-phenyl-1H-indoles against Mtb represents a novel area of investigation. mdpi.comresearchgate.net

Anticancer Potential: The indole scaffold is integral to numerous approved anticancer drugs, including kinase inhibitors like sunitinib (B231) and tubulin inhibitors like vincristine. nih.govnih.govmdpi.com The 3-aryl-indole substructure, in particular, is a feature of many compounds with potent antiproliferative activity. nih.gov Preclinical studies on various 3-aryl-indole derivatives have shown they can act on diverse and critical cancer targets. nih.govmdpi.com

Tubulin Polymerization Inhibition: Several series of indole derivatives have been developed as anti-tubulin agents that target the colchicine (B1669291) binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, certain quinoline-indole derivatives inhibit cancer cell lines with nanomolar potency (IC50 values from 2 to 11 nmol/L) and show significant inhibition of tubulin polymerization (IC50 = 2.09 μmol/L). nih.gov

Kinase Inhibition: The dysregulation of protein kinases is a fundamental aspect of cancer pathogenesis. frontiersin.org Indole derivatives have been successfully designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. frontiersin.orgmdpi.com Pyrazolinyl-indole derivatives have shown notable cytotoxic effects across a wide panel of cancer cell lines, with molecular docking studies suggesting inhibition of the EGFR tyrosine kinase. mdpi.com

Apoptosis Induction: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a major therapeutic strategy. nih.gov Indole-based compounds have been developed as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, demonstrating efficacy in breast and lung cancer cell lines. nih.gov The nitrogen atom in the indole ring is thought to be crucial for forming hydrogen bonds with biological targets, enhancing activity. nih.gov

Given the established anticancer profile of the 3-aryl-indole scaffold, 3-(4-Fluorophenyl)-1H-indole hydrochloride represents a strong candidate for evaluation in various cancer models.

| Compound Class | Target/Mechanism | Example Activity | Cancer Cell Lines |

|---|---|---|---|

| Quinoline-Indole Derivative | Tubulin Polymerization Inhibition | IC50 = 2-11 nmol/L | Various |

| Benzimidazole-Indole Hybrid | Tubulin Polymerization Inhibition | Average IC50 = 50 nmol/L | Various |

| Indole-Vinyl Sulfone Derivative | Tubulin Inhibition | Potent activity against a panel of cancer cell lines | Various |

| 3-Arylthio-1H-Indole Derivative | Antiproliferative | IC50 = 4.5 nM | MCF-7 (Breast) |

| Indole-Based Bcl-2 Inhibitor | Bcl-2 Inhibition / Apoptosis | Sub-micromolar IC50 | MCF-7, MDA-MB-231 (Breast), A549 (Lung) |

Strategies for Lead Optimization and Preclinical Candidate Selection

Lead optimization is an iterative process aimed at enhancing a compound's therapeutic properties while minimizing undesirable characteristics. youtube.compharmafeatures.com For this compound, optimization would focus on improving potency, selectivity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. youtube.com

Structure-Activity Relationship (SAR) Analysis: The initial step involves a thorough SAR analysis, which systematically modifies parts of the lead molecule to observe the effects on biological activity. pharmafeatures.com Based on the antimycobacterial studies of 3-phenyl-indoles, specific substitutions are known to modulate activity. nih.gov For example, the presence of a trifluoromethyl group on the phenyl ring and halogenation at the C-5 position of the indole nucleus significantly increased potency against Mtb. nih.gov A similar strategy could be applied to 3-(4-Fluorophenyl)-1H-indole to enhance its anticancer activity. Optimization efforts could explore:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the 4-fluorophenyl ring to probe interactions with the target's binding pocket.

Substitution on the Indole Nucleus: Modifying the C-2, C-5, C-6, and N-1 positions of the indole ring. For instance, SAR studies on other phenyl indole inhibitors of the ATPase p97 showed that a 5-fluoroindole (B109304) moiety was important for potency. nih.gov

Hybrid Molecule Design: Combining the 3-(4-Fluorophenyl)-1H-indole scaffold with other pharmacophores known to be active against a specific target (e.g., a kinase-binding moiety) could create hybrid molecules with enhanced efficacy. pharmafeatures.com

Improving Pharmacokinetic Properties: A significant challenge in drug development is ensuring the compound has a suitable pharmacokinetic profile, including good solubility and metabolic stability. ontosight.aiyoutube.com

Solubility Enhancement: Poor aqueous solubility can limit oral bioavailability. pharmafeatures.com Introducing polar functional groups or employing formulation strategies can improve this property. pharmafeatures.com

Metabolic Stability: The indole ring can be susceptible to metabolic oxidation. Modifications can be made to block these metabolic "soft spots" and prolong the compound's half-life.

The optimization process relies on a cycle of designing new analogs, chemical synthesis, and rapid testing in in vitro assays for potency, ADMET properties, and safety before advancing the most promising compounds to in vivo preclinical models. youtube.comnih.gov

Development of Novel Drug Delivery Systems for Enhanced Preclinical Efficacy and Bioavailability

Many indole derivatives suffer from poor water solubility, which can hinder their translation into effective clinical treatments by limiting bioavailability. nih.govnih.gov Developing advanced drug delivery systems is a critical strategy to overcome this challenge. researchgate.net

Nanoparticle-Based Formulations: Nanomedicine offers several advantages, including increased drug stability, improved efficiency, and targeted delivery. nih.gov Nanocarriers can encapsulate poorly soluble drugs like indole derivatives, increasing their bioavailability and minimizing their exposure to healthy tissues. nih.gov

Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a carrier matrix. nih.gov This high-energy state enhances the drug's dissolution rate and solubility, which can significantly improve oral absorption. nih.govresearchgate.net

Hydrogel-Based Systems: For localized therapies, such as direct injection into a tumor, hydrogels can serve as a depot for the sustained release of hydrophobic drugs. mdpi.com Incorporating a poorly soluble compound into a hydrogel can enhance its local aqueous solubility and achieve an extended release profile, which is particularly beneficial for chemotherapeutics. mdpi.com

Polymeric Micelles: These systems have a core-shell structure that can encapsulate hydrophobic drugs, and have been explored for delivering insoluble anticancer agents. nih.gov

The selection of a delivery system depends on the drug's properties and the intended therapeutic application (e.g., oral vs. intravenous). researchgate.net For this compound, exploring these formulation strategies would be a key step in its preclinical development.

Combination Therapy Approaches in Preclinical Disease Models

In cancer therapy, combination treatments are standard practice, often leading to synergistic effects and helping to overcome drug resistance. rsc.org Once a primary mechanism of action is identified for this compound, rational combination therapies can be designed and tested in preclinical disease models.

If the compound is found to be a kinase inhibitor, combining it with other targeted agents or traditional chemotherapy could be effective. For example, the indole-based kinase inhibitor sunitinib has been studied in combination with the EGFR inhibitor erlotinib (B232) in non-small cell lung cancer xenograft models, showing a synergistic effect. rsc.org Similarly, if the compound acts as a tubulin inhibitor, combining it with a DNA-damaging agent or an inhibitor of a different cell cycle checkpoint could yield enhanced anticancer activity.

Preclinical evaluation of combination therapies would involve in vitro studies on cancer cell lines to determine if the combination is synergistic, additive, or antagonistic, followed by in vivo studies in animal models to assess efficacy and safety.

Challenges and Opportunities in the Translational Research of Indole Derivatives

Translating a promising preclinical compound into a clinical drug is fraught with challenges. researchgate.net For indole derivatives, particularly those developed as kinase inhibitors, these hurdles are well-defined.

Challenges:

Acquired Drug Resistance: Cancer cells can develop resistance to targeted therapies through mechanisms like mutations in the target kinase or the activation of alternative signaling pathways. nih.govnih.gov

Off-Target Effects and Toxicity: Many small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can have off-target effects, leading to toxicity. researchgate.netacs.org

Suboptimal Pharmacokinetics: As previously discussed, poor solubility and metabolic instability can lead to low bioavailability, limiting a drug's efficacy. frontiersin.org

Targeting "Undruggable" Proteins: While the indole scaffold is versatile, targeting certain proteins, such as transcription factors or scaffolding proteins that lack well-defined binding pockets, remains a significant challenge. nih.gov

Opportunities:

Privileged Scaffold: The indole nucleus has a proven track record in approved drugs, providing a strong foundation for developing new agents with diverse mechanisms of action. nih.govmdpi.com

Targeting Novel Sites: There is growing interest in developing inhibitors that target sites outside the ATP-binding pocket, such as allosteric or substrate-binding sites, which could lead to greater selectivity and overcome resistance. researchgate.netacs.org

Overcoming Resistance: Novel strategies like Proteolysis-Targeting Chimeras (PROTACs) can be used to degrade a target protein rather than just inhibit it, offering a potential way to overcome resistance mechanisms related to target upregulation or mutation. nih.gov

Rational Design: Advances in computational chemistry and structural biology allow for a more rational design of indole derivatives with improved selectivity and pharmacokinetic properties. frontiersin.org

For this compound, the opportunity lies in leveraging its simple structure as a starting point for rational, target-based design to create highly selective and potent drug candidates.

Identification of Key Unanswered Questions and Future Research Avenues for this compound

While the 3-phenylindole scaffold holds considerable promise, significant research is needed to define the therapeutic potential of this compound specifically.

Key Unanswered Questions:

Primary Mechanism of Action: What is the specific molecular target or targets responsible for its observed antimycobacterial and potential anticancer effects? Is it a kinase, a tubulin binder, an apoptosis modulator, or does it have a novel mechanism?

Spectrum of Activity: Beyond Mtb and initial cancer screens, what is the full spectrum of its biological activity? Does it have potential in other therapeutic areas like inflammation or neurodegenerative diseases, where indole derivatives have also shown promise? ontosight.ai

Pharmacokinetic and Safety Profile: What are the compound's ADMET properties? Is it orally bioavailable, and what is its preliminary safety profile in vivo?

Basis of Selectivity: If it is an inhibitor of a specific target (e.g., a kinase), what is its selectivity profile across the human kinome?

Future Research Avenues:

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including kinase panels, cancer cell line panels (such as the NCI-60), and various microbial strains to fully map its therapeutic potential.

Mechanism of Action Studies: If a strong antiproliferative effect is confirmed, detailed studies should be undertaken to identify the molecular target. This could involve techniques like thermal shift assays, chemical proteomics, or genetic screens.

Lead Optimization Program: Based on initial screening hits, a focused lead optimization program should be initiated to improve potency, selectivity, and drug-like properties, as outlined in section 8.2.

In Vivo Efficacy Studies: Promising optimized leads should be advanced into relevant preclinical animal models (e.g., xenograft models for cancer, infection models for Mtb) to evaluate in vivo efficacy.

Formulation Development: Parallel research into drug delivery systems should be conducted to address any potential bioavailability issues early in the development process.

Q & A

Q. What are the recommended synthetic pathways for 3-(4-fluorophenyl)-1H-indole hydrochloride, and what experimental conditions optimize yield and purity?